4-chlorophenyl 2-oxo-2H-chromene-6-sulfonate
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Overview
Description
4-chlorophenyl 2-oxo-2H-chromene-6-sulfonate is a chemical compound with the molecular formula C15H9ClO5S It is a derivative of chromene, a bicyclic compound that contains a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 2-oxo-2H-chromene-6-sulfonate typically involves the reaction of 4-chlorophenol with 2-oxo-2H-chromene-6-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 2-oxo-2H-chromene-6-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The chromene moiety can be oxidized to form corresponding chromone derivatives.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or sulfone under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. The reactions are usually carried out in acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include chromone derivatives.
Reduction Reactions: Products include sulfonic acids or sulfones.
Scientific Research Applications
4-chlorophenyl 2-oxo-2H-chromene-6-sulfonate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study enzyme mechanisms and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 2-oxo-2H-chromene-6-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2H-chromene-2-one: A structurally similar compound with a chromene core but lacking the sulfonate and chlorophenyl groups.
4H-chromene-4-one: Another chromene derivative with different substitution patterns.
Coumarin: A well-known chromene derivative with various biological activities.
Uniqueness
4-chlorophenyl 2-oxo-2H-chromene-6-sulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical reactivity and biological activity. The chlorophenyl group also enhances its potential for various applications by providing additional sites for chemical modification .
Properties
IUPAC Name |
(4-chlorophenyl) 2-oxochromene-6-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO5S/c16-11-2-4-12(5-3-11)21-22(18,19)13-6-7-14-10(9-13)1-8-15(17)20-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIKJBGVCSHCAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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